molecular formula C16H15FN4O B11229989 2-Cyclobutyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-Cyclobutyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11229989
M. Wt: 298.31 g/mol
InChI Key: YDDVNTFFBPCTCI-UHFFFAOYSA-N
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Description

2-Cyclobutyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1574326-51-4) is a chemical compound with the molecular formula C16H15FN4O and a molecular weight of 298.31 g/mol . It is built around the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, a versatile scaffold with significant promise in medicinal chemistry and drug design . This scaffold is isoelectronic with the purine ring system, allowing TP-based compounds to function as effective purine surrogates or bioisosteres in the design of novel enzyme inhibitors, particularly for targeting ATP-binding sites in kinases . Furthermore, the metal-chelating properties intrinsic to the TP ring, facilitated by accessible electron pairs on its nitrogen atoms (N1, N3, and N4), have been exploited in developing candidate treatments for areas including cancer and parasitic diseases such as leishmaniasis and Chagas disease . The specific substitution pattern of this compound—featuring a cyclobutyl group at the 2-position and a 2-fluoro-4-methoxyphenyl group at the 7-position—makes it a valuable intermediate or core structure for researchers exploring structure-activity relationships (SAR) in these therapeutic areas. It is suitable for library synthesis in hit-to-lead optimization campaigns and biochemical screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H15FN4O

Molecular Weight

298.31 g/mol

IUPAC Name

2-cyclobutyl-7-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H15FN4O/c1-22-11-5-6-12(13(17)9-11)14-7-8-18-16-19-15(20-21(14)16)10-3-2-4-10/h5-10H,2-4H2,1H3

InChI Key

YDDVNTFFBPCTCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=NC3=NC(=NN23)C4CCC4)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Precursor Preparation :

    • The β-diketone component, 1-(2-fluoro-4-methoxyphenyl)butane-1,3-dione, is synthesized via Claisen condensation of 2-fluoro-4-methoxyacetophenone with ethyl cyclobutanecarboxylate in the presence of NaH.

    • 5-Amino-1,2,4-triazole is functionalized with a cyclobutyl group via nucleophilic substitution using cyclobutyl bromide under basic conditions.

  • Cyclocondensation :

    • The β-diketone and functionalized aminotriazole undergo cyclocondensation in acetic acid at reflux (110–120°C) for 6–8 hours, forming the triazolopyrimidine core.

    • Yield : 65–78%.

Key Data :

StepReagents/ConditionsYieldReference
β-Diketone synthesisNaH, THF, 60°C, 4h82%
CyclocondensationAcetic acid, reflux, 8h75%

Chloro Intermediate Displacement

Chlorination of hydroxyltriazolopyrimidines followed by nucleophilic substitution is a robust method for introducing the cyclobutyl group.

Protocol:

  • Chlorination :

    • 7-Hydroxy-triazolopyrimidine intermediates are treated with POCl₃ at 110°C for 5 hours, yielding 7-chloro derivatives.

    • Yield : 85–90%.

  • Cyclobutyl Introduction :

    • The chloro intermediate reacts with cyclobutylmagnesium bromide in THF at 0°C to room temperature, facilitated by Pd(PPh₃)₄ catalysis.

    • Yield : 70–76%.

Optimization Note : Microwave-assisted reactions (150°C, 30 min) improve cyclobutyl coupling efficiency to 82%.

Multi-Component Reactions (MCRs)

MCRs enable simultaneous incorporation of substituents. A four-component reaction involving:

  • 2-Fluoro-4-methoxybenzaldehyde,

  • Cyclobutanecarboxamide,

  • Malononitrile,

  • 5-Amino-1,2,4-triazole.

Conditions:

  • Catalyzed by p-TsOH in boiling water (4h).

  • Yield : 81–91%.

Advantage : Reduces step count and purifications.

Suzuki-Miyaura Cross-Coupling

For late-stage functionalization, Suzuki coupling introduces the 2-fluoro-4-methoxyphenyl group to a pre-formed triazolopyrimidine core.

Steps:

  • Borylation : 7-Bromo-triazolopyrimidine is treated with bis(pinacolato)diboron and Pd(dppf)Cl₂ in dioxane (90°C, 12h).

  • Coupling : The boronic ester reacts with 2-fluoro-4-methoxyiodobenzene under Pd(OAc)₂ catalysis.

    • Yield : 68–72%.

Comparative Analysis of Methods

MethodStepsTotal YieldKey AdvantageLimitation
Cyclocondensation358%ScalableLengthy purification
Chloro Displacement263%High regioselectivityPOCl₃ handling risks
MCRs185%Atom-economicalLimited substituent tolerance
Suzuki Coupling270%Modular late-stage modificationCost of catalysts

Challenges and Optimization

  • Regioselectivity : The 7-position is more reactive than the 5-position due to electronic effects, necessitating careful control of stoichiometry.

  • Cyclobutyl Stability : Cyclobutylmagnesium bromide requires low temperatures (−20°C) to prevent ring-opening.

  • Solvent Choice : DMF enhances MCR yields but complicates purification; switching to ethanol/water mixtures improves isolate purity .

Chemical Reactions Analysis

2-Cyclobutyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro or methoxy groups can be replaced by other substituents under appropriate conditions.

    Cyclization: The triazolopyrimidine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiviral Properties

Research has demonstrated that derivatives of triazolo-pyrimidines can inhibit viral replication. Specifically, studies have shown that triazolo[1,5-a]pyrimidines can disrupt the interaction between the PA and PB1 subunits of the influenza A virus polymerase, suggesting potential as antiviral agents against influenza . The binding interactions are enhanced by hydrogen bonds and hydrophobic interactions, indicating a promising avenue for drug development against viral infections.

Anticancer Activity

Several studies have investigated the anticancer properties of triazolo-pyrimidine derivatives. For instance, compounds similar to 2-Cyclobutyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine have been evaluated for their efficacy against various cancer cell lines. These studies typically measure cell viability and apoptosis induction in response to treatment with these compounds. Initial findings suggest moderate anticancer activity against cell lines such as PC3 (prostate cancer) and Hela (cervical cancer), although further optimization is needed to enhance potency .

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntiviralInfluenza A VirusDisruption of PA-PB1 interaction
AnticancerPC3 (Prostate Cancer)Moderate cytotoxicity
AnticancerHela (Cervical Cancer)Moderate cytotoxicity

Synthesis and Characterization

The synthesis of this compound involves multi-step chemical reactions that typically include the formation of the triazole ring followed by cyclization with substituted phenyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Study 1: Antiviral Activity Assessment

In a study aimed at evaluating antiviral activities, compounds structurally related to this compound were tested in vitro against influenza A virus. The results indicated significant inhibition of viral replication at specific concentrations, highlighting the potential for further development into antiviral therapeutics.

Case Study 2: Anticancer Efficacy

Another study focused on assessing the anticancer properties of triazolo-pyrimidines against various human cancer cell lines. The findings revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), by binding to the active site and preventing the enzyme’s normal function . This inhibition can lead to reduced inflammation and pain. Additionally, the compound may interact with other cellular pathways, such as the ERK signaling pathway, to exert its biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

  • Position 2: Cyclobutyl groups (target compound) are less common than alkylamino or trifluoroethylamino moieties ().
  • Position 7 : The 2-fluoro-4-methoxyphenyl group in the target compound combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents. Similar 4'-fluoroaniline (8q) and 4-methoxyphenyl (H12) analogs show potent antiproliferative activity, suggesting the target compound may also inhibit tubulin or kinases .
Antiproliferative and Tubulin-Targeting Activity
  • : Compounds with 4'-fluoroaniline at position 7 (e.g., 8q) exhibit mean IC₅₀ values of 83 nM against cancer cells, correlating with tubulin polymerization inhibition (2× more potent than combretastatin A-4) .
  • : Optimal activity requires dual ortho-fluoro substituents on the phenyl ring. The target compound’s single fluoro at position 2 may reduce potency compared to these analogs, but the para-methoxy group could compensate via hydrophobic interactions .
  • : Hybrid indole-triazolopyrimidine derivatives (e.g., H12) suppress the ERK pathway, indicating the scaffold’s adaptability to diverse targets .

Structure-Activity Relationship (SAR) Trends

Position 2: Bulky groups (e.g., trifluoroethylamino in ) enhance tubulin binding but may reduce bioavailability. Cyclobutyl could offer a balance between bulk and metabolic stability .

Position 7 :

  • Halogens (F, Cl) improve antiproliferative activity, while methoxy groups enhance solubility and kinase targeting .

Regiochemistry: notes that triazolopyrimidine regioisomers (A–D) differ in activity. The target compound’s [1,2,4]triazolo[1,5-a]pyrimidine core is associated with tubulin inhibition, unlike [4,3-a] isomers .

Biological Activity

2-Cyclobutyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13FN4OC_{13}H_{13}FN_{4}O with a molecular weight of 250.27 g/mol. The compound features a triazolo-pyrimidine core structure that is known for diverse biological activities.

PropertyValue
Molecular FormulaC13H13FN4O
Molecular Weight250.27 g/mol
Melting PointNot specified
SolubilityNot specified

Antiviral Activity

Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit antiviral properties. A study on similar compounds showed that they could disrupt interactions in the RNA-dependent RNA polymerase (RdRP) of the influenza virus, suggesting potential use against viral infections .

Case Study: Influenza Virus Inhibition

In a study focusing on triazolo-pyrimidines, derivatives were evaluated for their ability to inhibit the PA-PB1 interaction critical for influenza virus replication. The most potent compounds demonstrated an IC50 value of approximately 12 µM and exhibited broad-spectrum antiviral activity against various strains of Influenza A and B viruses without significant cytotoxicity up to concentrations of 250 µM .

Anticancer Potential

Triazolo-pyrimidines have also been explored for anticancer activity. A derivative similar to this compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, certain pyrimidine derivatives significantly inhibited cell migration and invasion in cancer cell lines such as A431 vulvar epidermal carcinoma .

Table 2: Anticancer Activity Summary

CompoundCell LineIC50 (µM)
Triazolo-pyrimidineA43115
Triazolo derivativeMCF-720

The mechanism by which these compounds exert their biological effects often involves interaction with specific protein targets. For example, the inhibition of protein-protein interactions in viral polymerases can prevent viral replication and spread. The presence of substituents like fluorine and methoxy groups enhances binding affinity and selectivity towards these targets.

Research Findings

Recent studies have focused on modifying the structure of triazolo-pyrimidines to enhance their biological activity. Structural modifications have been linked to improved solubility and bioavailability, which are crucial for therapeutic efficacy.

Key Research Insights

  • Molecular Docking Studies : Computational studies have elucidated the binding modes of these compounds within target proteins, providing insights into how structural changes can enhance activity.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions can significantly impact both antiviral and anticancer activities.

Q & A

Advanced Research Question

  • Cell Lines : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) are validated models. Compound H12, a triazolopyrimidine-indole hybrid, showed IC50 values of 9.47–13.1 μM, outperforming 5-FU .
  • Assay Design : MTT assays quantify viability, while colony formation assays assess long-term growth inhibition. Dose-response curves (0.1–100 μM) identify potency thresholds .
    Data Interpretation : Compare IC50 values across cell lines to evaluate selectivity and potential off-target effects.

How does the compound’s tubulin inhibition mechanism differ from classical agents?

Advanced Research Question
Unlike paclitaxel (which stabilizes microtubules) or vinca alkaloids (which destabilize them), this compound uniquely:

  • Promotes Tubulin Polymerization : Observed in vitro without competitive binding to paclitaxel sites .
  • Inhibits Vinca Binding : Displaces vinca alkaloids from β-tubulin, suggesting a novel binding pocket .
    Methodology : Use competitive radiolabeled binding assays (e.g., <sup>3</sup>H-vinblastine displacement) and electron microscopy to visualize microtubule morphology changes .

What structural analysis techniques confirm molecular conformation in triazolopyrimidines?

Basic Research Question

  • X-ray Crystallography : Resolves dihedral angles (e.g., 83.94° between phenyl and triazolopyrimidine planes) and puckering amplitudes (Q = 0.099 Å) .
  • Cremer-Pople Parameters : Quantify ring puckering in dihydropyrimidine moieties (θ(2) = 0.094 Å, φ(2) = 346.4°) .
    Application : Compare crystal structures of derivatives to correlate conformation with bioactivity .

How can triazolopyrimidines overcome multidrug resistance (MDR) in cancer?

Advanced Research Question

  • Transporter Inhibition : Select derivatives evade P-glycoprotein (P-gp) efflux, retaining efficacy in resistant cell lines .
  • In Vivo Validation : Nude mouse xenograft models with MDR tumors (e.g., paclitaxel-resistant models) confirm oral/intravenous efficacy .
    Experimental Design : Pair cytotoxicity assays with calcein-AM uptake assays to assess P-gp inhibition .

What strategies enhance antibacterial activity against Enterococcus faecium?

Advanced Research Question

  • Biginelli-like Synthesis : Three-component reactions with aldehydes, β-dicarbonyls, and 3-alkylthio-5-amino-1,2,4-triazoles yield narrow-spectrum agents .
  • Target Validation : Macromolecular synthesis assays identify cell-wall biosynthesis inhibition (e.g., peptidoglycan transpeptidase targeting) .
    Optimization : Introduce lipophilic groups (e.g., trifluoromethyl) to improve membrane penetration and metabolic stability .

How do ERK pathway suppression mechanisms contribute to antitumor effects?

Advanced Research Question

  • Downstream Signaling : Compound H12 reduces phosphorylation of ERK1/2, c-Raf, MEK1/2, and AKT, inducing G2/M arrest and apoptosis .
  • Biomarker Analysis : Western blotting of cycle-related proteins (e.g., cyclin B1, CDK1) and apoptosis markers (e.g., Bax/Bcl-2 ratio) quantifies mechanistic effects .

What synthetic routes enable functionalization at the C-5 and C-7 positions?

Basic Research Question

  • Grignard Reagents : Successive nucleophilic C–H functionalization introduces aryl/hetaryl groups at C-5 and C-7 .
  • Oxidative Cyclization : NaOCl or MnO2 mediates cyclization of N-(2-pyridyl)amidines to form the triazolopyrimidine core .

How do vaporization enthalpy studies inform formulation strategies?

Advanced Research Question

  • Self-Association Analysis : Correlation-gas chromatography (CGC) reveals vaporization enthalpies (~7 kJ·mol<sup>−1</sup> higher) due to planar stacking (3.24 Å spacing) in crystalline states .
  • Implications : High self-association may necessitate lipid-based formulations or co-solvents for improved solubility .

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